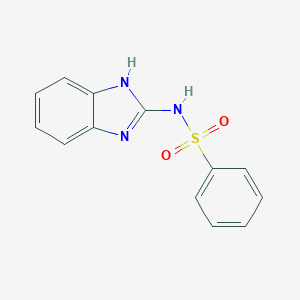![molecular formula C17H18N2OS B187341 n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide CAS No. 6410-76-0](/img/structure/B187341.png)
n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide, also known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTB belongs to the class of thioamides and is synthesized through a multi-step process involving the reaction of 2,6-dimethylaniline with carbon disulfide and methyl iodide.
Mecanismo De Acción
The mechanism of action of n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in inflammation and cancer development.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties and may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its low solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide. One area of interest is the development of new drugs based on this compound that could be used to treat inflammatory and cancer-related conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide involves a multi-step process that starts with the reaction of 2,6-dimethylaniline with carbon disulfide to form 2,6-dimethylphenyl isothiocyanate. This intermediate compound is then reacted with methyl iodide to yield this compound.
Aplicaciones Científicas De Investigación
N-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
6410-76-0 |
|---|---|
Fórmula molecular |
C17H18N2OS |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C17H18N2OS/c1-11-7-9-14(10-8-11)16(20)19-17(21)18-15-12(2)5-4-6-13(15)3/h4-10H,1-3H3,(H2,18,19,20,21) |
Clave InChI |
SXZRTQBSNPPALL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=C2C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)
![4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B187273.png)

![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)

